molecular formula C17H17F3N2O3S B2570356 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-27-9

3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2570356
CAS No.: 1798680-27-9
M. Wt: 386.39
InChI Key: YESVUXANEXLYCW-UHFFFAOYSA-N
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Description

The compound 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic molecule characterized by its trifluoromethylphenyl group, pyrrolidine core, and thiazolidine dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 4-(Trifluoromethyl)phenylpropanoyl chloride

    • React 4-(Trifluoromethyl)phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Trifluoromethyl)phenylpropanoyl chloride.

  • Step 2: Formation of pyrrolidine intermediate

    • The resultant 4-(Trifluoromethyl)phenylpropanoyl chloride is reacted with pyrrolidine in the presence of a base like triethylamine (TEA) to yield the intermediate 1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidine.

  • Step 3: Cyclization

    • This intermediate undergoes cyclization with thiazolidine-2,4-dione under acidic or basic conditions to form 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione.

Industrial Production Methods: The industrial production methods are similar but scaled up, often involving optimized conditions for higher yield and purity. This can include using automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound may undergo oxidation at the pyrrolidine ring under strong oxidizing conditions to form N-oxides.

  • Reduction:

    • Reduction reactions might be carried out on the carbonyl groups or the thiazolidine ring using reducing agents like sodium borohydride (NaBH₄).

  • Substitution:

    • The trifluoromethyl group could be involved in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)

  • Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Solvents: Methanol, ethanol, dichloromethane (DCM)

Major Products:

  • The major products depend on the reaction conditions, such as oxidized derivatives, reduced forms, or substituted products involving the trifluoromethyl group.

Scientific Research Applications

Chemistry:

  • This compound serves as a precursor in the synthesis of more complex molecules.

  • It is used in studying reaction mechanisms involving heterocyclic compounds.

Biology:

  • Utilized in the development of bioactive molecules that can interact with biological systems.

  • Helps in probing enzyme-substrate interactions due to its unique structure.

Medicine:

  • Potentially used in the design of pharmaceutical drugs targeting specific enzymes or receptors.

  • Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry:

  • Used in the manufacture of specialty chemicals and advanced materials.

  • Plays a role in the development of agrochemicals and pest control agents.

Mechanism of Action

The compound's mechanism of action varies depending on its application. For pharmaceutical applications:

  • It can interact with enzyme active sites, inhibiting their activity.

  • Targets specific molecular pathways involved in disease processes, modulating their effects.

Comparison with Similar Compounds

  • 2-(4-(Trifluoromethyl)phenyl)thiazolidine-4-carboxylic acid

  • 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione

  • 3-(4-Methylphenyl)-thiazolidine-2,4-dione

This compound's distinctive structure and functionality make it a valuable subject of study across multiple disciplines.

Properties

IUPAC Name

3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)12-4-1-11(2-5-12)3-6-14(23)21-8-7-13(9-21)22-15(24)10-26-16(22)25/h1-2,4-5,13H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESVUXANEXLYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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